molecular formula C23H20ClFN4O2 B11207754 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorobenzyl)piperidine-3-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorobenzyl)piperidine-3-carboxamide

Cat. No.: B11207754
M. Wt: 438.9 g/mol
InChI Key: IXHMQPWOGFIVQB-UHFFFAOYSA-N
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Description

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-CHLORO-4-FLUOROBENZYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-CHLORO-4-FLUOROBENZYL)-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-CHLORO-4-FLUOROBENZYL)-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzofuro[3,2-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-CHLORO-4-FLUOROBENZYL)-3-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in oncology and neurology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-CHLORO-4-FLUOROBENZYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-CHLORO-4-FLUOROBENZYL)-3-PIPERIDINECARBOXAMIDE is unique due to its specific substitution pattern and the presence of the piperidinecarboxamide moiety, which may confer distinct biological activities and chemical reactivity compared to other benzofuro derivatives.

Properties

Molecular Formula

C23H20ClFN4O2

Molecular Weight

438.9 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(3-chloro-4-fluorophenyl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C23H20ClFN4O2/c24-17-10-14(7-8-18(17)25)11-26-23(30)15-4-3-9-29(12-15)22-21-20(27-13-28-22)16-5-1-2-6-19(16)31-21/h1-2,5-8,10,13,15H,3-4,9,11-12H2,(H,26,30)

InChI Key

IXHMQPWOGFIVQB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NCC5=CC(=C(C=C5)F)Cl

Origin of Product

United States

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